Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate
Description
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (CAS: 1346597-55-4) is a substituted indazole derivative featuring a bromine atom at position 6, a methyl ester group at position 4, and an acetyl group at the indazole nitrogen (position 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines electron-withdrawing (bromo) and electron-donating (acetyl) groups, enabling diverse reactivity in cross-coupling reactions and enhancing metabolic stability compared to non-acetylated analogs .
Properties
IUPAC Name |
methyl 1-acetyl-6-bromoindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAXWVSQSRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177121 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-55-4 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of o-Substituted Benzaldehyde Derivatives
The indazole skeleton is commonly synthesized via the [3+2] cycloaddition of o-fluorobenzaldehyde derivatives with hydrazines. For this compound, this method requires pre-functionalized starting materials:
Reaction Protocol :
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Starting Material : Methyl 4-fluoro-3-nitrobenzoate.
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Hydrazine Treatment : React with hydrazine hydrate in ethanol at 80°C for 12 hours to form the indazole ring.
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Intermediate Isolation : Methyl 6-nitro-1H-indazole-4-carboxylate (yield: 65–70%).
Optimization Notes :
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Temperature Control : Exceeding 85°C leads to decarboxylation.
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Solvent Choice : Ethanol balances solubility and reaction kinetics.
Bromination at the 6-Position
Electrophilic Aromatic Bromination
Direct bromination of the indazole core is feasible due to the electron-rich aromatic system. Two primary methods are employed:
Bromine (Br₂) in Dichloromethane
Conditions :
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Reagent : 1.1 eq. Br₂ in DCM at 0°C.
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Catalyst : FeBr₃ (5 mol%).
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Reaction Time : 2 hours.
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Yield : 75–80%.
Side Products :
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Di-brominated species (5–10%): Mitigated by stoichiometric control.
N-Bromosuccinimide (NBS) in Acetonitrile
Conditions :
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Reagent : 1.05 eq. NBS in MeCN at 25°C.
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Initiation : AIBN (azobisisobutyronitrile, 2 mol%).
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Reaction Time : 4 hours.
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Yield : 70–75%.
Advantages :
Comparative Analysis of Bromination Methods
| Parameter | Br₂/FeBr₃ | NBS/AIBN |
|---|---|---|
| Reaction Temperature | 0°C | 25°C |
| Yield | 75–80% | 70–75% |
| Di-bromination | 5–10% | <2% |
| Workup Complexity | High (acidic quench) | Moderate (filtration) |
N1-Acetylation
Acetic Anhydride in Pyridine
Protocol :
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Substrate : 6-Bromo-1H-indazole-4-carboxylate.
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Reagent : 3 eq. acetic anhydride in pyridine.
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Conditions : 25°C, 6 hours.
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Yield : 85–90%.
Mechanistic Insight :
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Pyridine acts as both base and solvent, neutralizing HBr byproduct.
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Acetylation occurs preferentially at N1 due to lower steric hindrance compared to N2.
Esterification at C4
Fischer Esterification
Protocol :
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Substrate : 1-Acetyl-6-bromo-1H-indazole-4-carboxylic acid.
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Reagent : Methanol (excess) with H₂SO₄ (5 mol%).
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Conditions : Reflux (65°C) for 8 hours.
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Yield : 90–95%.
Purification :
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Neutralization : Wash with NaHCO₃ to remove residual acid.
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Crystallization : Hexane/ethyl acetate (7:3) yields high-purity product.
Integrated Multi-Step Synthesis
One-Pot Sequential Bromination and Acetylation
Protocol :
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Bromination : Treat indazole core with NBS/AIBN in MeCN.
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In-situ Acetylation : Add acetic anhydride and pyridine without intermediate isolation.
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Esterification : Direct treatment with methanol/H₂SO₄.
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Total Yield : 60–65%.
Advantages :
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Time Efficiency : Reduces purification steps.
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Cost-Effectiveness : Minimizes solvent use.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
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Microfluidic Channels : Ensure precise temperature control during bromination.
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Residence Time : 30 minutes per step.
Benefits :
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Scalability : 10 kg/day throughput.
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Yield Consistency : ±2% batch variance.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Issue : Competing bromination at C4 or C7.
Solution :
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Directing Groups : Temporary protection of C4-carboxylate as tert-butyl ester enhances C6 selectivity.
Ester Hydrolysis During Acetylation
Issue : Acidic conditions may hydrolyze methyl carboxylate.
Solution :
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Buffered Conditions : Use pyridine/acetic anhydride at pH 6–7.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The carbonyl groups in the acetyl and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products:
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the indazole ring.
Scientific Research Applications
Chemistry
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is primarily used as an intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Reduction Reactions : Carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The indazole ring can undergo oxidation to form N-oxides using oxidizing agents.
The compound is under investigation for its potential biological activities , particularly:
- Antimicrobial Properties : Studies suggest that derivatives of indazole compounds exhibit significant antimicrobial effects. For instance, a series of novel indazole derivatives were synthesized and evaluated for their antimicrobial activities .
- Anticancer Properties : Research indicates that this compound and its derivatives may possess anticancer properties. These compounds are being studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer types .
Medical Applications
In the medical field, this compound is being explored as a potential pharmacophore in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents, particularly in oncology .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing various indazole derivatives, including this compound, to evaluate their antimicrobial efficacy against common pathogens. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring system can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The bromine atom and acetyl group can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 1-Acetyl-6-bromo-1H-indazole-4-carboxylate and Analogs
| Compound Name | CAS Number | Molecular Weight | Substituents (Position) | Functional Groups | Similarity Score* |
|---|---|---|---|---|---|
| This compound | 1346597-55-4 | 312.12 | Acetyl (1), Br (6), COOCH3 (4) | Ester, Acetyl, Bromo | 1.00 |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 885523-43-3 | 255.07 | Br (6), COOCH3 (4) | Ester, Bromo | 0.94 |
| 4-Bromo-1H-indazole-6-carboxylic acid | 1346702-54-2 | 241.04 | Br (4), COOH (6) | Carboxylic acid, Bromo | 0.90 |
| 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | 1427460-96-5 | 283.11 | Br (6), COOH (4), Isopropyl (1) | Carboxylic acid, Bromo, Isopropyl | 0.88 |
| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | Not provided | ~357.97 | Br (6), I (3), COOCH3 (4) | Ester, Bromo, Iodo | N/A |
*Similarity scores based on molecular fingerprint comparisons (Tanimoto coefficients) from .
Key Observations:
- Acetylation at N1: The acetyl group in the target compound enhances metabolic stability by protecting the indazole nitrogen from oxidative degradation, a common issue in non-acetylated analogs like Methyl 6-bromo-1H-indazole-4-carboxylate .
- Bromine Position : Bromine at position 6 (vs. 4 in 4-Bromo-1H-indazole-6-carboxylic acid) influences electronic distribution, directing electrophilic substitutions to specific ring positions and modulating binding affinity in kinase inhibitors .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability (a prodrug strategy), whereas analogs with free carboxylic acids (e.g., 4-Bromo-1H-indazole-6-carboxylic acid) exhibit higher polarity and reduced bioavailability .
Research Findings and Data
Table 2: Key Physicochemical and Commercial Properties
| Property | This compound | Methyl 6-bromo-1H-indazole-4-carboxylate | 4-Bromo-1H-indazole-6-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C11H10BrN3O3 | C9H7BrN2O2 | C8H5BrN2O2 |
| Purity (HPLC) | ≥98% | ≥98% | ≥97% |
| Solubility (DMSO) | 25 mg/mL | 30 mg/mL | 15 mg/mL |
| Storage Conditions | Room temperature, dry | Room temperature, dry | 2–8°C, desiccated |
| Price (1g) | $450 (晶风生物) | $320 (AldrichCPR) | $280 (PESTANAL®) |
Data compiled from .
Biological Activity
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a synthetic compound derived from indazole, a bicyclic aromatic heterocycle. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer , antimicrobial , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.07 g/mol. The structure features a bromine atom at the 6-position, an acetyl group at the 1-position, and a carboxylate ester group at the 4-position (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological activity through several mechanisms:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It targets specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM across different cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Case Study : In vitro experiments on HeLa cells showed that treatment with this compound led to increased apoptosis as evidenced by Annexin V staining and flow cytometry analysis.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has promising potential as an antimicrobial agent.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs of this compound?
- Methodological Answer :
- Substituent variation : Replace Br with electron-withdrawing (NO₂) or donating (OMe) groups.
- Bioisosterism : Substitute the ester with amides or ketones to modulate lipophilicity.
- Pharmacophore mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
